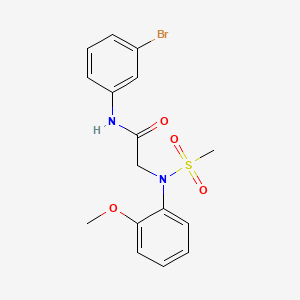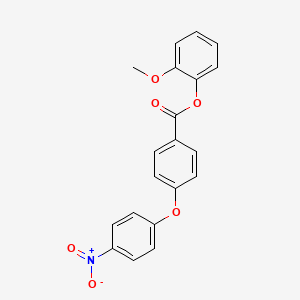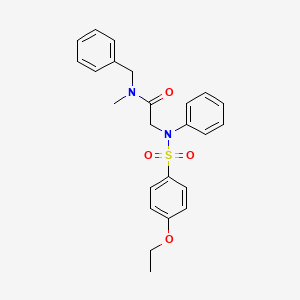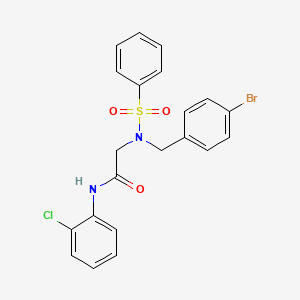![molecular formula C16H15IN2O2S B3671454 N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3671454.png)
N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide
概要
説明
N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide is a chemical compound with the molecular formula C16H15IN2OS It is known for its unique structure, which includes an iodine atom, a methoxy group, and a carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 4-iodo-2-methylaniline with 2-methoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and purity of the final product.
化学反応の分析
Types of Reactions
N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methylbenzamide
Uniqueness
N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2S/c1-10-9-11(17)7-8-13(10)18-16(22)19-15(20)12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXAZMPWEUNMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-bis(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3671378.png)

![3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B3671398.png)
![N-(3,4-dichlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3671401.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B3671412.png)
![N-(3-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3671420.png)

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B3671429.png)

![2-(2-methylphenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B3671441.png)


![3-{[2-(4-morpholinyl)-4-quinazolinyl]amino}-1-propanol](/img/structure/B3671478.png)

